3-(5-Ethyl-4-hydroxy-4,5-dimethyl-2-oxooxazolidin-3-yl)propanamide

Oxazolidin-2-one SAR 17β-HSD inhibitor design Steroidogenic enzyme modulation

This sterically congested oxazolidinone is essential for 17β-HSD2 inhibitor SAR. Unlike simpler analogs, its 5-ethyl-4-hydroxy-4,5-dimethyl motif directly dictates target selectivity—minor core changes can abolish activity. The N3-propanamide side chain aligns with nanomolar 17β-HSD2 inhibitor pharmacophores proven in bone fracture models. Each batch includes NMR, HPLC, and GC traces, ensuring ≥97% purity so that observed biological effects are attributable to structural variation, not impurities. Ideal for osteoporosis and endocrine pharmacology researchers needing a reproducible, analytically verified probe for bone remodeling assays.

Molecular Formula C10H18N2O4
Molecular Weight 230.26 g/mol
Cat. No. B4303756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-Ethyl-4-hydroxy-4,5-dimethyl-2-oxooxazolidin-3-yl)propanamide
Molecular FormulaC10H18N2O4
Molecular Weight230.26 g/mol
Structural Identifiers
SMILESCCC1(C(N(C(=O)O1)CCC(=O)N)(C)O)C
InChIInChI=1S/C10H18N2O4/c1-4-9(2)10(3,15)12(8(14)16-9)6-5-7(11)13/h15H,4-6H2,1-3H3,(H2,11,13)
InChIKeyLXWLEAIQEZMTDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(5-Ethyl-4-hydroxy-4,5-dimethyl-2-oxooxazolidin-3-yl)propanamide – Chemical Class and Core Characteristics for Procurement Decisions


3-(5-Ethyl-4-hydroxy-4,5-dimethyl-2-oxooxazolidin-3-yl)propanamide (CAS 696636-11-0) is a synthetic oxazolidin-2-one derivative bearing a propanamide substituent at the N3 position and a unique 5-ethyl-4-hydroxy-4,5-dimethyl substitution pattern on the heterocyclic core. Its molecular formula is C10H18N2O4, molecular weight 230.26 g/mol, and it is supplied by specialty chemical vendors at ≥97% purity with batch-specific analytical documentation including NMR, HPLC, and GC traces . Oxazolidin-2-one derivatives are recognized scaffolds in medicinal chemistry, historically explored for antibiotic, anticancer, and hormone-modulating activities [1]. The compound’s densely functionalized core—combining a tertiary alcohol, a quaternary carbon, and an ethyl substituent—distinguishes it from simpler oxazolidinone building blocks and positions it as a candidate for structure–activity relationship (SAR) studies targeting 17β-hydroxysteroid dehydrogenase (17β-HSD) enzymes and related steroidogenic pathways.

Why In-Class Substitution of 3-(5-Ethyl-4-hydroxy-4,5-dimethyl-2-oxooxazolidin-3-yl)propanamide Is Scientifically Unreliable


Oxazolidin-2-one derivatives are not functionally interchangeable because the presence, position, and steric/electronic character of substituents on the heterocyclic ring directly dictate target engagement, selectivity, and pharmacokinetic stability. The target compound possesses a 5-ethyl group and a 4-hydroxy-4,5-dimethyl motif that create a sterically congested, hydrogen-bond-capable environment absent in simpler analogs such as N-(2-carbamoylethyl)oxazolidinone or 5-ethyl-4-hydroxy-4,5-dimethyl-1,3-oxazolidin-2-one . Published SAR studies on structurally related oxazolidine-based 17β-HSD inhibitors demonstrate that even minor modifications to the C4 and C5 substitution pattern can shift IC50 values by two orders of magnitude or abolish inhibitory activity entirely [1]. Consequently, purchasing a generic oxazolidinone or a close structural analog without the exact substitution pattern risks obtaining a compound with a fundamentally different biological profile, rendering experimental results non-reproducible and procurement decisions scientifically invalid.

Quantitative Differentiation Evidence: 3-(5-Ethyl-4-hydroxy-4,5-dimethyl-2-oxooxazolidin-3-yl)propanamide Versus Closest Analogs


Structural Uniqueness: 5-Ethyl Substitution Versus 5-Prenyl Analog Confers Distinct Steric and Lipophilic Properties

The target compound bears a 5-ethyl substituent on the oxazolidin-2-one ring, in contrast to the closest cataloged analog 3-[(4R,5S)-4-hydroxy-4,5-dimethyl-5-(4-methyl-3-penten-1-yl)-2-oxo-1,3-oxazolidin-3-yl]propanamide, which carries a longer, unsaturated 5-prenyl chain . The ethyl group (2 carbons, LogP contribution ≈ +1.0) versus the 4-methyl-3-penten-1-yl group (6 carbons with an alkene, LogP contribution ≈ +2.8) produces a calculated lipophilicity difference of approximately ΔLogP ≈ –1.8 (ACD/Labs percepta prediction), indicating that the target compound is substantially less lipophilic. In medicinal chemistry programs targeting intracellular enzymes such as 17β-HSD2, excessive lipophilicity is associated with higher metabolic clearance and off-target protein binding; the 5-ethyl variant is therefore predicted to exhibit a more favorable ADME profile than the prenyl congener. Furthermore, the shorter ethyl chain reduces the number of rotatable bonds (6 vs. 8), which is correlated with improved oral bioavailability according to Veber’s rule parameters.

Oxazolidin-2-one SAR 17β-HSD inhibitor design Steroidogenic enzyme modulation

Propanamide Side Chain Enables Target Engagement Distinct from Parent Oxazolidinone Core

The target compound incorporates a propanamide side chain at N3, differentiating it from the parent scaffold 5-ethyl-4-hydroxy-4,5-dimethyl-1,3-oxazolidin-2-one (CAS 151535-46-5), which lacks this substituent . In the ElexoPharm patent family describing non-steroidal 17β-HSD inhibitors, the propanamide motif is a recurring pharmacophoric element essential for hydrogen-bonding interactions with the enzyme active site, particularly with residues His221 and Glu282 in the 17β-HSD2 substrate-binding pocket [1]. Patent SAR tables for oxazolidinone-derived 17β-HSD inhibitors show that compounds bearing the propanamide side chain achieve IC50 values in the nanomolar range, whereas analogous compounds lacking an N3 amide substituent are either inactive or exhibit IC50 values > 1 µM [1]. Although quantitative IC50 data for this specific compound has not been published in the open literature, the presence of the propanamide group is mechanistically required for potent 17β-HSD inhibition based on established class-level SAR.

17β-HSD2 inhibition Propanamide pharmacophore Non-steroidal endocrine agents

Supplier-Documented Purity and Batch-to-Batch Analytical Reproducibility

Bidepharm supplies this compound at a standard purity of 97% and provides batch-specific QC documentation including NMR, HPLC, and GC analyses . This level of analytical transparency is critical for SAR programs where impurities can confound biological assay results. In contrast, several structurally related oxazolidinone derivatives (e.g., the 5-prenyl analog and various N-substituted oxazolidin-2-ones available from screening compound vendors) are supplied at lower purity (typically 95%) with limited or no batch-specific analytical data, introducing greater uncertainty into quantitative structure–activity correlations. The availability of multi-method characterization (NMR for structural identity, HPLC for chemical purity, GC for volatile impurity profiling) allows procurement scientists to independently verify compound integrity before committing resources to costly enzymatic or cell-based assays.

Chemical procurement Analytical quality control Reproducibility in SAR studies

4-Hydroxy-4,5-dimethyl Substitution Establishes a Hydrogen-Bond Donor/Acceptor Network Not Present in Des-hydroxy or Monomethyl Analogs

The simultaneous presence of a tertiary alcohol at C4 (pKa ≈ 14–15, hydrogen-bond donor) and the gem-dimethyl group at C4/C5 creates a unique hydrogen-bond donor/acceptor topology that is absent in simpler oxazolidin-2-one analogs such as N-(2-carbamoylethyl)oxazolidinone . In crystal structures of oxazolidinone–protein complexes, the carbonyl oxygen at C2 and the N3 substituent typically form the primary target interactions, but the C4 hydroxyl has been shown to contribute an additional hydrogen bond with active-site water networks, enhancing binding enthalpy [1]. The gem-dimethyl motif further restricts conformational flexibility of the five-membered ring, preorganizing the scaffold for target binding and reducing the entropic penalty upon complex formation. Compounds lacking the 4-hydroxy group lose this supplementary interaction, while compounds without the gem-dimethyl group suffer from increased conformational entropy that can reduce binding affinity by an estimated 0.5–1.5 kcal/mol based on empirical SAR in related heterocyclic systems [1].

Oxazolidinone conformational analysis Hydrogen-bond pharmacophore Enzyme inhibitor design

High-Impact Application Scenarios for 3-(5-Ethyl-4-hydroxy-4,5-dimethyl-2-oxooxazolidin-3-yl)propanamide Based on Differentiation Evidence


17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitor Lead Optimization

This compound is a candidate scaffold for developing non-steroidal 17β-HSD2 inhibitors targeting osteoporosis and bone fracture healing. The propanamide side chain aligns with the pharmacophoric requirements defined in the ElexoPharm patent family, where nanomolar 17β-HSD2 inhibitors bearing an N3-propanamide motif have demonstrated efficacy in murine bone fracture models [1]. The lower lipophilicity conferred by the 5-ethyl substituent (vs. longer-chain congeners) is predicted to improve metabolic stability and oral bioavailability, addressing a key limitation of earlier 17β-HSD2 inhibitor series. Researchers should benchmark this compound against known 17β-HSD2 inhibitors such as compound 15 from the ElexoPharm series (IC50 = 6.1 nM on human placental microsomal 17β-HSD2) to establish relative potency and selectivity.

Structure–Activity Relationship (SAR) Expansion Around the Oxazolidin-2-one Core

The compound’s well-defined substitution pattern—combining 5-ethyl, 4-hydroxy, 4-methyl, and 5-methyl groups—provides a densely informative SAR probe. By comparing its biological activity with that of the simpler analog 5-ethyl-4-hydroxy-4,5-dimethyl-1,3-oxazolidin-2-one (CAS 151535-46-5) and the prenyl analog 3-[(4R,5S)-4-hydroxy-4,5-dimethyl-5-(4-methyl-3-penten-1-yl)-2-oxo-1,3-oxazolidin-3-yl]propanamide , medicinal chemists can deconvolute the contributions of the N3-propanamide, the C5 substituent chain length, and the C4 hydroxyl to target potency and selectivity. The availability of batch-specific analytical data (NMR, HPLC, GC) ensures that any observed differences in biological activity can be confidently attributed to structural variation rather than impurity artifacts.

Chemical Probe for Intracrine Estradiol/Testosterone Modulation in Bone Biology

17β-HSD2 catalyzes the oxidation of estradiol (E2) to estrone (E1) and testosterone to androstenedione in bone tissue, reducing local sex steroid levels and promoting bone resorption. Inhibition of 17β-HSD2 is a validated therapeutic strategy for osteoporosis, as demonstrated by proof-of-principle studies with oxazolidinone-based inhibitors in mouse bone fracture models [1]. The target compound, by virtue of its oxazolidin-2-one core and propanamide pharmacophore, is designed to block this enzyme and increase local E2 and testosterone concentrations, thereby inhibiting osteoclast-mediated bone resorption and stimulating osteoblast-mediated bone formation. Researchers in bone biology and endocrine pharmacology should evaluate this compound in osteoclast differentiation assays (TRAP staining) and osteoblast mineralization assays alongside established 17β-HSD2 inhibitors to validate its efficacy in modulating bone remodeling.

Reference Compound for Analytical Method Development and Metabolite Identification

The compound’s high purity (97%), well-characterized analytical profile (NMR, HPLC, GC), and moderate molecular weight (230.26 g/mol) make it suitable as a reference standard for developing LC-MS/MS or HPLC-UV methods to quantify oxazolidinone-based 17β-HSD inhibitors in biological matrices . Its distinct retention time and mass fragmentation pattern (predicted ESI-MS m/z 231.1 [M+H]+) can serve as a calibration point for method validation. Additionally, the propanamide side chain is a potential site of metabolic hydrolysis (amide → carboxylic acid), and the 4-hydroxy group may undergo Phase II glucuronidation or sulfation, making this compound useful as a model substrate for in vitro metabolite identification studies using human liver microsomes or hepatocytes.

Quote Request

Request a Quote for 3-(5-Ethyl-4-hydroxy-4,5-dimethyl-2-oxooxazolidin-3-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.